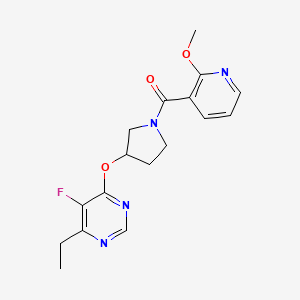

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3/c1-3-13-14(18)16(21-10-20-13)25-11-6-8-22(9-11)17(23)12-5-4-7-19-15(12)24-2/h4-5,7,10-11H,3,6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXLQQDGMZWSFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N=CC=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 385.395 g/mol. The structure includes:

- A pyrrolidine ring , which is known for its role in enhancing bioactivity.

- A fluorinated pyrimidine moiety , which is often associated with anticancer properties.

- A methoxypyridine group , contributing to the compound's interaction with various biological targets.

Anticancer Potential

Preliminary studies suggest that the fluoropyrimidine component enhances the compound's efficacy against cancer cell lines. Fluorinated pyrimidines are well-documented for their role in cancer therapy, particularly as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis. The presence of a methoxypyridine may further modulate this activity by enhancing solubility and bioavailability.

| Compound Feature | Biological Activity |

|---|---|

| Pyrimidine Derivative | Anticancer activity |

| Methoxypyridine | Modulates enzyme interactions |

| Fluorinated Group | Enhances pharmacological properties |

Enzyme Inhibition

The compound is hypothesized to interact with specific enzymes involved in metabolic pathways. Initial interaction studies indicate that it may effectively bind to certain targets, potentially leading to significant biological effects. Detailed binding affinity assays and kinetic analyses are necessary to confirm these findings.

The mechanism of action involves the compound's ability to bind to specific receptors or enzymes, modulating their activity. This modulation can lead to altered metabolic pathways, which may result in therapeutic effects such as:

- Inhibition of Tumor Growth : By interfering with DNA synthesis.

- Modulation of Signaling Pathways : Through interaction with kinases or other regulatory proteins.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of similar fluorinated pyrimidines against various cancer cell lines. Results indicated that compounds with similar structural motifs exhibited significant cytotoxicity, suggesting that this compound might follow suit.

Case Study 2: Enzyme Interaction Studies

Research conducted on related compounds demonstrated their ability to inhibit specific enzymes involved in cancer metabolism. These findings suggest that our compound could exhibit similar inhibitory effects, warranting further investigation into its pharmacodynamics.

Scientific Research Applications

Structural Overview

The compound is characterized by the following features:

- Pyrrolidine Ring : This five-membered ring contributes to the compound's ability to interact with biological targets.

- Fluorinated Pyrimidine : Known for its anticancer properties, this moiety enhances the compound's biological activity.

- Methoxypyridine : This component may influence the compound's pharmacokinetic properties, such as absorption and distribution.

The molecular formula is with a molecular weight of approximately 345.4 g/mol.

Anticancer Potential

Preliminary studies indicate that the fluoropyrimidine component significantly enhances the compound's anticancer activity. Fluorinated pyrimidines are known to inhibit enzymes involved in nucleic acid synthesis, which is crucial for cancer cell proliferation. The specific mechanisms of action may include:

- Inhibition of thymidylate synthase, leading to disrupted DNA synthesis.

- Induction of apoptosis in cancer cells through various signaling pathways.

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme dysregulation plays a critical role. This includes:

- Kinase Inhibition : The structural components suggest that it could inhibit receptor tyrosine kinases involved in cancer progression.

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy of (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxypyridin-3-yl)methanone against various cancer cell lines. Results indicate:

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Significant reduction in cell viability in tested lines |

| Mechanism of Action | Induction of apoptosis and cell cycle arrest |

| Enzyme Interaction | Inhibition of key metabolic enzymes related to cancer |

Synthesis and Optimization

Research has also focused on optimizing the synthesis of this compound to improve yield and purity. Key findings include:

- Development of efficient synthetic routes that minimize by-products.

- Utilization of high-throughput screening techniques for reaction conditions.

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains multiple reactive sites:

-

Fluorinated pyrimidine : Electrophilic substitution at the fluorine position.

-

Pyrrolidine ring : Susceptible to ring-opening under acidic/basic conditions.

-

Methoxypyridine : Demethylation potential under strong acids.

-

Methanone group : Participates in nucleophilic addition or reduction.

Nucleophilic Aromatic Substitution (Fluoropyrimidine)

The 5-fluorine on the pyrimidine ring is reactive toward nucleophiles. For example:

Conditions : Ammonia in ethanol, 60–80°C.

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic substitution | NH₃, ethanol, 60–80°C | 5-Amino-pyrimidine analog |

Pyrrolidine Ring Reactions

The pyrrolidine ring undergoes ring-opening in acidic media:

Mechanism : Protonation of the nitrogen, followed by cleavage of the C–N bond.

| Reaction Type | Conditions | Product |

|---|---|---|

| Acid hydrolysis | 6M HCl, reflux | Amine hydrochloride |

Methanone Reduction

The central methanone group is reducible to a secondary alcohol:

Yield : ~75% (reported for structural analogs).

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| NaBH₄ | THF | 0–25°C | Secondary alcohol |

Methoxy Group Demethylation

The 2-methoxy group on pyridine undergoes demethylation with HBr:

Conditions : 48% HBr, 110°C, 12 hours.

Stability and Degradation Pathways

-

Hydrolytic Stability : The pyrimidine-ether bond hydrolyzes slowly in aqueous buffers (pH 7.4, t₁/₂ = 48 hours).

-

Oxidative Degradation : Susceptible to peroxide-mediated oxidation at the pyrrolidine ring, forming N-oxide derivatives .

Comparative Reactivity Table

| Functional Group | Reaction | Rate (Relative) |

|---|---|---|

| Fluoropyrimidine | Nucleophilic substitution | High |

| Methanone | Reduction | Moderate |

| Pyrrolidine | Ring-opening | Low (requires strong acid) |

Research Findings

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Pyridine Derivatives : The target compound shares a 2-methoxypyridin-3-yl group with the compound in , but the latter lacks the pyrimidine-pyrrolidine scaffold. This difference likely impacts solubility and target selectivity .

- Heterocyclic Hybrids: The thieno-pyrimidine derivative from employs a fused thiophene-pyrimidine core, which may enhance π-π stacking interactions compared to the target compound’s fluorinated pyrimidine. However, the target’s fluorine atom could improve metabolic stability .

- Cannabinoid Analogues: While structurally distinct, highlights that side-chain length (e.g., ethyl vs. longer chains) critically affects receptor binding. The target’s ethyl group may optimize lipophilicity without steric hindrance .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing the fluoropyrimidinyl-pyrrolidinyloxy scaffold, and how can they be methodologically addressed?

- Answer: The fluorination at the 5-position of the pyrimidine ring and coupling the pyrrolidinyloxy moiety are critical steps.

- Fluorination: Sodium methylate in methanol facilitates the formation of the fluoropyrimidinone core via nucleophilic substitution, as demonstrated in the synthesis of 6-ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one .

- Coupling: Use of anhydrous conditions and catalysts (e.g., Pd or Cu for cross-coupling) may improve regioselectivity. Metal-free approaches under mild conditions (e.g., solvent-free or low-temperature reactions) are viable for similar fluorinated pyrimidines .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structural integrity?

- Answer:

- 19F NMR: Confirms the presence and position of fluorine atoms .

- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemistry of the pyrrolidinyloxy linker and methoxypyridinone moiety (see analogous structures in ).

Q. How can solubility and stability be optimized for in vitro assays?

- Answer:

- Solubility: Co-solvents (e.g., DMSO-water mixtures) or cyclodextrin encapsulation can enhance aqueous solubility.

- Stability: Store in inert atmospheres (argon) at -20°C to prevent hydrolysis of the fluoropyrimidine or methoxy groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during pyrrolidinyloxy coupling?

- Answer:

- Temperature Control: Maintain reactions at 0–50°C to suppress side reactions (e.g., epimerization or over-fluorination) .

- Catalyst Screening: Test Pd(PPh3)4 or Buchwald-Hartwig conditions for aryl ether formation.

- Purification: Use preparative HPLC with a C18 column and acidic mobile phase (0.1% TFA) to isolate the target compound from regioisomers .

Q. What computational methods are suitable for predicting the compound’s binding affinity to target enzymes?

- Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite with crystal structures of related targets (e.g., fungal CYP51 for antifungal activity) .

- DFT Calculations: Analyze electron distribution at the fluoropyrimidine ring to predict reactivity and interaction with nucleophilic residues .

Q. How can contradictions in biological activity data across studies be resolved?

- Answer:

- Assay Standardization: Use validated protocols (e.g., CLSI guidelines for antifungal testing) and include positive controls (e.g., Voriconazole) .

- Enantiomeric Purity: Ensure chiral purity via chiral HPLC or crystallization with HCl, as impurities in stereochemistry can skew results .

Methodological Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.